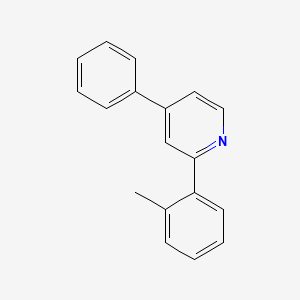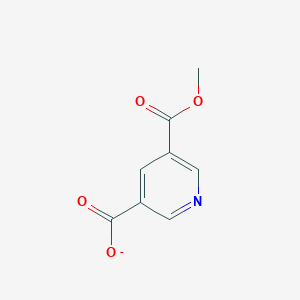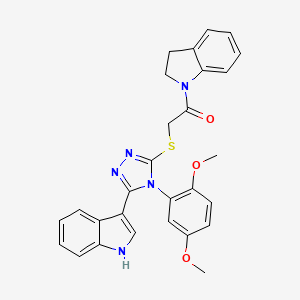![molecular formula C18H20N4O3S B14140884 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea CAS No. 507454-70-8](/img/structure/B14140884.png)
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a sulfone group, a diazenyl group, and a urea moiety, making it a versatile candidate for research in medicinal chemistry, material science, and more.
Preparation Methods
The synthesis of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the 3-methyl-1,1-dioxidotetrahydrothiophene: This can be achieved through the oxidation of 3-methyl-tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or a peracid.
Synthesis of the 4-[(E)-phenyldiazenyl]phenyl isocyanate: This intermediate can be prepared by diazotization of aniline followed by coupling with phenyl isocyanate.
Coupling Reaction: The final step involves the reaction between the 3-methyl-1,1-dioxidotetrahydrothiophene and the 4-[(E)-phenyldiazenyl]phenyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea involves its interaction with specific molecular targets. The sulfone group may interact with enzymes, while the diazenyl group can participate in redox reactions. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds include:
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea: Lacks the diazenyl group, making it less reactive in redox reactions.
3-methyl-1,1-dioxidotetrahydrothiophene-3-yl isocyanate: Contains the sulfone group but lacks the urea moiety.
4-[(E)-phenyldiazenyl]phenyl isocyanate: Contains the diazenyl group but lacks the sulfone and urea moieties.
The uniqueness of 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea lies in its combination of these functional groups, providing a versatile platform for various chemical and biological applications.
Properties
CAS No. |
507454-70-8 |
|---|---|
Molecular Formula |
C18H20N4O3S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C18H20N4O3S/c1-18(11-12-26(24,25)13-18)20-17(23)19-14-7-9-16(10-8-14)22-21-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,20,23) |
InChI Key |
HSLPSUYZJSUFGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B14140801.png)
![2-([1,1'-biphenyl]-4-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14140809.png)
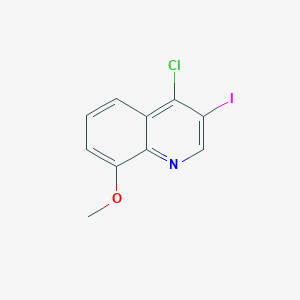
![1-[1-Methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14140815.png)

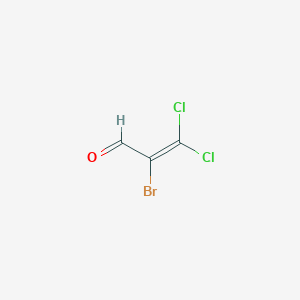
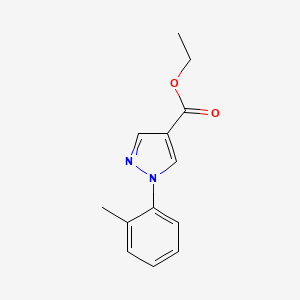

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
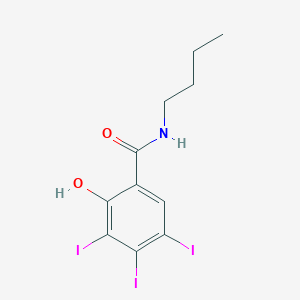
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
